UCM05: A Multifunctional Inhibitor with Anti-Cancer, Antibacterial, and Antiviral Properties
UCM05: A Multifunctional Inhibitor with Anti-Cancer, Antibacterial, and Antiviral Properties
A Technical Overview for Researchers and Drug Development Professionals
UCM05, also known as G28UCM, is a small molecule inhibitor with a diverse range of biological activities, positioning it as a compound of significant interest in oncology, bacteriology, and virology. Primarily identified as a potent inhibitor of fatty acid synthase (FASN), UCM05 has demonstrated efficacy against HER2+ breast cancer, including cell lines resistant to anti-HER2 therapies.[1][2] Its mechanism of action extends to the inhibition of the bacterial cell division protein FtsZ and, more recently, has been shown to possess significant antiviral activity against Herpes Simplex Virus 2 (HSV-2) by targeting viral glycoproteins and modulating host immune responses.[3][4][5]
Core Functions and Mechanisms of Action
UCM05 exerts its biological effects through multiple mechanisms:
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Inhibition of Fatty Acid Synthase (FASN): As a potent FASN inhibitor, UCM05 disrupts the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[1][3] This inhibition is a key contributor to its anti-cancer effects. In the context of viral infections, FASN inhibition can also impact viral replication, which often relies on host cell lipid metabolism.[3]
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Inhibition of Filamentous Temperature-Sensitive Protein Z (FtsZ): UCM05 acts as an inhibitor of FtsZ, a crucial protein in bacterial cell division.[1][2] By blocking the GTP-binding site of FtsZ, UCM05 prevents the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to the suppression of bacterial growth, particularly in Gram-positive bacteria like B. subtilis.[1][2]
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Antiviral Activity against HSV-2: UCM05 has demonstrated a multi-pronged antiviral mechanism against HSV-2.[3][4] It directly interferes with viral entry by binding to viral glycoproteins gB and gD.[3] Furthermore, it inhibits viral replication by suppressing viral protein synthesis and leveraging its FASN inhibitory activity.[3]
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Immunomodulation: UCM05 has been shown to enhance the type I interferon (IFN) response, a critical component of the innate immune system in combating viral infections.[3][4] It promotes the production of IFN-β and upregulates the expression of interferon-stimulated genes (ISGs).[3] Importantly, this immune enhancement does not appear to trigger an excessive inflammatory response, as evidenced by the reduction of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and CXCL10 during HSV-2 infection.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for UCM05's activity across different biological contexts.
| Biological Target | Cell Line/Organism | Metric | Value | Reference |
| Fatty Acid Synthase (FASN) | SK-BR-3 (Human Breast Cancer) | IC50 | 21 µM | [2] |
| FtsZ | Bacillus subtilis | MIC | 100 µM | [1][6] |
| Herpes Simplex Virus 2 (HSV-2) | Hela Cells | IC50 | < ACV | [3] |
| Acyclovir-resistant HSV-2 | Hela Cells | IC50 | Considerably lower than ACV | [3] |
| HIV-1/HSV-2 Co-infection | TZM-bl cells | - | Effective Inhibition | [7] |
| Herpes Simplex Virus 1 (HSV-1) | Vero Cells | - | Effective Inhibition | [7] |
| In Vivo Efficacy (HSV-2 Mouse Model) | ||||
| Parameter | Dosage | Effect | Metric | Reference |
| Survival Rate | 15 mg/kg/d, 30 mg/kg/d | Significantly Improved | - | [8] |
| Viral Titer (in tissues) | 15 mg/kg/d, 30 mg/kg/d | Effectively Reduced | - | [3][8] |
| Clinical Disease Score | 15 mg/kg/d, 30 mg/kg/d | Reduced | - | [8] |
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for evaluating the function of UCM05.
MTT Cytotoxicity Assay
This assay is used to assess the effect of UCM05 on the viability of cells.
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Cell Seeding: Seed HeLa, Vero, D407, and BEAS-2B cells into 96-well plates at a density of 7.5 × 10³ cells per well.
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Incubation: Incubate the plates overnight to allow cells to reach 60–75% confluency.
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Treatment: Treat the cells with different concentrations of UCM05.
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Analysis: Analyze cellular viability to determine the cytotoxic concentration 50 (CC50).[3]
Plaque Reduction Assay
This assay is used to quantify the inhibitory effect of UCM05 on viral replication.
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Cell Infection: Infect TZM-bl cells with replication-competent HIV-1SF162 (MOI = 1) with or without HSV-2 (MOI = 0.5) co-infection.
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Treatment: Treat the infected cells with indicated concentrations of UCM05 for 48 hours.
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Quantification: Quantify viral replication by measuring luciferase reporter activity.[7]
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Alternative for HSV-1: Infect Vero cells with HSV-1 (MOI = 1) and treat with indicated concentrations of UCM05 for 24 hours. Analyze the reduction in plaque formation.[7]
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins.
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Sample Preparation: Prepare cell lysates from cells treated with UCM05 and/or infected with viruses.
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Protein Separation: Separate the proteins in the lysates by SDS-PAGE.
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Protein Transfer: Transfer the separated proteins to a membrane.
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Antibody Incubation: Probe the membrane with primary antibodies against target proteins (e.g., viral proteins, phosphorylated signaling proteins) and then with HRP-conjugated secondary antibodies.
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Detection: Detect the protein bands using a suitable substrate and imaging system.[7]
In Vivo Mouse Model of HSV-2 Infection
This model is used to evaluate the therapeutic efficacy of UCM05 in a living organism.
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Infection: Vaginally inoculate BALB/c mice with 10⁵ PFU of HSV-2 (333 strain).
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Treatment: Treat the mice intraperitoneally daily with UCM05 at doses of 15 mg/kg/d and 30 mg/kg/d for 6 days. The control group receives a vehicle (e.g., PBS).
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Monitoring: Monitor the mice daily for 12 days post-infection for survival rates and clinical disease scores (on a scale of 0–5).
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Viral Titer Measurement: Collect vaginal washes at specific time points (e.g., 4 days post-infection) to determine viral titers using a plaque assay.
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Gene Expression Analysis: Analyze the expression of viral genes (e.g., HSV-2 VP16 DNA) in vaginal tissue using RT-qPCR.[8]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms of action of UCM05.
Caption: UCM05's anti-cancer mechanism in HER2+ breast cancer.
Caption: UCM05's mechanism of inhibiting bacterial cell division.
Caption: UCM05's multi-pronged antiviral mechanism against HSV-2.
References
- 1. UCM-05 I CAS#: 1094451-90-7 I inhibitor of fatty acid synthase (FASN) I InvivoChem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Small molecule UCM05 inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule UCM05 inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UCM05|CAS 1094451-90-7|DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
